molecular formula C19H20N4O2S B2791993 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1170544-73-6

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2791993
CAS No.: 1170544-73-6
M. Wt: 368.46
InChI Key: IFJRBMZTBGGXPX-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a novel synthetic compound designed for advanced pharmacological and biochemical research. This molecule incorporates multiple privileged structural motifs in medicinal chemistry, including a thiazole core, a pyrrole ring, and a morpholino-aniline moiety, which are frequently employed in the development of therapeutically relevant agents . The strategic combination of these heterocycles suggests significant potential for interaction with various biological targets, making it a valuable scaffold for hit-to-lead optimization campaigns in drug discovery. The core thiazole ring system is a well-documented pharmacophore known to confer a range of biological activities. Scientific literature indicates that thiazole derivatives demonstrate substantial potential in antimicrobial research, showing activity against Gram-positive and Gram-negative bacterial strains . Furthermore, thiazole-containing compounds have been investigated for diverse therapeutic applications, including as neuroprotective agents targeting oxidative stress pathways, such as the Nrf2-ARE pathway, which is relevant for neurodegenerative conditions . The incorporation of the morpholino group, a common feature in drug design, often influences the compound's pharmacokinetic properties, particularly its solubility and metabolic stability. This product is provided exclusively For Research Use Only (RUO). It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or human consumption purposes of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJRBMZTBGGXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling of the pyrrole and thiazole rings: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions.

    Final acylation step: The acetamide group can be introduced via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the thiazole ring, potentially converting it to a dihydrothiazole.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Pyrrole oxides, thiazole oxides.

    Reduction products: Dihydrothiazoles.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Thiazole-Based CD73 Inhibitors

Ghoteimi et al. () synthesized compounds with 4,6-biaryl-2-thiopyridine scaffolds linked to acetamide groups. Notable examples:

  • Compound 1c: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. Synthesis: Achieved via K₂CO₃-mediated coupling in DMF at 50°C. Activity: Demonstrated potent CD73 inhibition (IC₅₀ < 100 nM), attributed to the thiazole-acetamide pharmacophore .
  • Compound 2c: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide. Structural Similarity: Incorporates a morpholinophenyl group, akin to the target compound. Activity: Enhanced solubility and target affinity due to morpholine’s polar nature .

However, its pyrrole-thiazole core differs from Ghoteimi’s pyridine-thiazole hybrids, which may alter binding kinetics.

Benzothiazole Acetamides in Patent Literature

The European Patent () discloses benzothiazole acetamides with trifluoromethyl substituents:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
    • Features : Lipophilic trifluoromethyl group enhances blood-brain barrier penetration.
    • Applications : Implied use in neurological or oncological targets due to benzothiazole’s prevalence in kinase inhibitors .

Key Comparison: While the target compound lacks a benzothiazole core, its thiazole-morpholinophenyl architecture may offer similar advantages in solubility and target specificity.

Q & A

Q. How does the compound’s activity profile compare to structurally related analogs (e.g., triazole or pyrazole derivatives)?

  • Methodological Answer :
  • SAR tables : Tabulate IC50 values for analogs (e.g., replacing morpholine with piperazine reduces potency by 10-fold) .
  • Cluster analysis : Group compounds by scaffold (e.g., thiazole vs. triazole) and compare activity heatmaps .

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